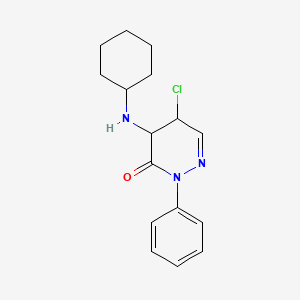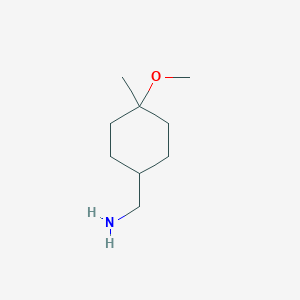![molecular formula C12H16ClN B13097136 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-azabicyclo[311]heptane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom
Métodos De Preparación
The synthesis of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective and scalable, making it suitable for industrial production . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cobalt chloride (CoCl2) as a catalyst under heating . The process can be summarized as follows:
Reduction of Spirocyclic Oxetanyl Nitriles: The nitrile group is reduced to form the desired azabicyclo compound.
Catalysis: CoCl2 is used to catalyze the reaction effectively under heating conditions.
Análisis De Reacciones Químicas
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like LiAlH4.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique structure makes it useful in the development of new materials and industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can mimic the fragment of meta-substituted benzenes, which allows it to interact with various biological pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
Pyridine Derivatives: These compounds have a similar nitrogen-containing ring but differ in their overall structure and properties.
The uniqueness of this compound lies in its ability to mimic meta-substituted benzenes while incorporating a nitrogen atom, which can lead to improved physicochemical properties and biological activities .
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
1-phenyl-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11(5-3-1)12-6-10(7-12)8-13-9-12;/h1-5,10,13H,6-9H2;1H |
Clave InChI |
RPPPSNOPPPVWCR-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(CNC2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


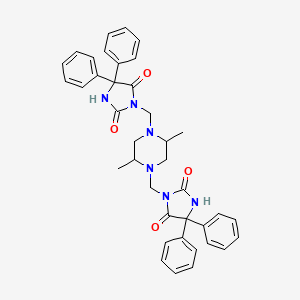
![N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine](/img/structure/B13097065.png)
![Imidazo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B13097072.png)
![4-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097077.png)
![[5,5'-Bi-1H-indole]-2,2',3,3'-tetrone](/img/structure/B13097081.png)
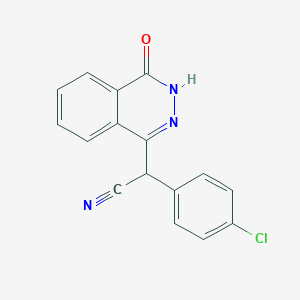
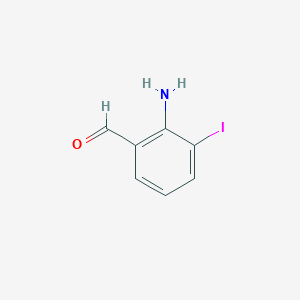
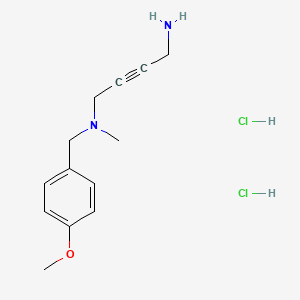
![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
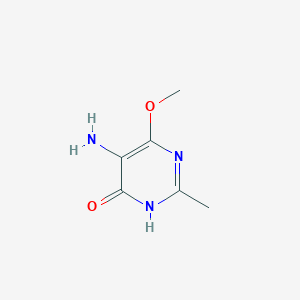
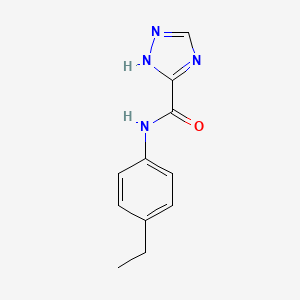
![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
